molecular formula C14H11ClNNaO3 B14684040 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt CAS No. 24522-24-5

3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt

Cat. No.: B14684040
CAS No.: 24522-24-5
M. Wt: 299.68 g/mol
InChI Key: FOZWUFCBWIEFSQ-UHFFFAOYSA-M
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Description

3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a 4-chlorophenyl group, and two methyl groups. The sodium salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Substitution Reactions:

    Oxidation and Reduction: The oxidation of the methyl groups and the reduction of the carboxylic acid group to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to its corresponding alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or aminated derivatives

Scientific Research Applications

3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic Acid (2-Pyridinecarboxylic Acid)
  • Nicotinic Acid (3-Pyridinecarboxylic Acid)
  • Isonicotinic Acid (4-Pyridinecarboxylic Acid)

Uniqueness

Compared to other pyridinecarboxylic acids, 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt is unique due to the presence of the 4-chlorophenyl group and the sodium salt form. These structural features confer distinct chemical properties, such as increased solubility and enhanced biological activity, making it a valuable compound for various applications.

Properties

CAS No.

24522-24-5

Molecular Formula

C14H11ClNNaO3

Molecular Weight

299.68 g/mol

IUPAC Name

sodium;1-(4-chlorophenyl)-4,6-dimethyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C14H12ClNO3.Na/c1-8-7-9(2)16(13(17)12(8)14(18)19)11-5-3-10(15)4-6-11;/h3-7H,1-2H3,(H,18,19);/q;+1/p-1

InChI Key

FOZWUFCBWIEFSQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)Cl)C(=O)[O-])C.[Na+]

Origin of Product

United States

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